
Avitinib (Abivertinib) maleate preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Avitinib maleate

Cat. No.: B605098 Get Quote

An In-depth Technical Guide on the Preclinical Studies of Avitinib (Abivertinib) Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction
Avitinib (also known as Abivertinib or AC0010) is an orally available, third-generation tyrosine

kinase inhibitor (TKI).[1][2] It was designed to selectively and irreversibly inhibit mutant forms of

the epidermal growth factor receptor (EGFR), particularly the T790M "gatekeeper" mutation

responsible for acquired resistance to first- and second-generation EGFR TKIs in non-small cell

lung cancer (NSCLC).[3][4][5] Preclinical studies have demonstrated that Avitinib also potently

inhibits Bruton's tyrosine kinase (BTK), indicating its therapeutic potential in other malignancies

such as B-cell lymphomas and leukemia.[2][6][7] This guide provides a comprehensive

overview of the preclinical data for Avitinib, focusing on its mechanism of action, in vitro and in

vivo efficacy, and pharmacokinetic profile.

Mechanism of Action
Avitinib exerts its antineoplastic activity through the irreversible inhibition of key signaling

kinases. It is a dual inhibitor of EGFR and BTK.[1][8]

EGFR Inhibition: In the context of NSCLC, Avitinib selectively targets EGFR with activating

mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[4][9] It forms

a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket

of the EGFR kinase domain.[3][5] This irreversible binding blocks EGFR autophosphorylation

and downstream signaling through pro-survival pathways, including the PI3K/Akt and
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ERK1/2 pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.

[2][10] A key feature is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which

is expected to result in a more favorable toxicity profile compared to non-selective inhibitors.

[1][10]

BTK Inhibition: Avitinib also functions as an irreversible inhibitor of Bruton's tyrosine kinase

(BTK).[2][6][7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway,

which is essential for B-cell proliferation, survival, and differentiation.[11] By inhibiting BTK

phosphorylation, Avitinib can induce apoptosis in malignant B-cells, supporting its

investigation in hematologic cancers like mantle cell lymphoma and acute myeloid leukemia

(AML).[2][6]

Other Kinase Targets: In broader kinase screening assays, Avitinib at a concentration of 1

μM demonstrated significant inhibition (>80%) of 33 out of 349 kinases tested, including

JAK3 and five members of the TEC kinase family, in addition to EGFR and BTK.[10]
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Avitinib's inhibition of mutant EGFR blocks downstream signaling.
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Avitinib targets the BTK pathway in B-cell malignancies.

In Vitro Preclinical Data
Enzymatic and Cellular Potency
Avitinib demonstrates high potency against clinically relevant EGFR mutations with significant

selectivity over wild-type EGFR. This selectivity is crucial for minimizing off-target effects, such

as the skin rash and diarrhea commonly associated with first-generation EGFR inhibitors.

Table 1: In Vitro Potency of Avitinib against EGFR Kinase Variants
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Target Kinase IC₅₀ (nM) Source(s)

EGFR L858R/T790M 0.18 [10]

EGFR L858R 0.18 [2][7]

EGFR T790M 0.18 [2][7]

Wild-Type EGFR 7.68 [2][7][10]

| Selectivity Ratio (WT/Mutant) | ~43-fold | [10] |

In cell-based assays, Avitinib effectively inhibited the phosphorylation of mutant EGFR and

downstream signaling proteins like Akt and ERK1/2 in NSCLC cell lines.[2][10]

Table 2: Cellular Activity of Avitinib in EGFR-Mutant and Wild-Type Cell Lines

Cell Line EGFR Status Assay IC₅₀ (nM) Source(s)

NCI-H1975 L858R/T790M
EGFR
Phosphorylati
on

7.3 [2][10]

NIH/3T3_TC32T

8
Not Specified

EGFR

Phosphorylation
2.8 [2][10]

| A431 | Wild-Type | EGFR Phosphorylation | ~840 (115x > H1975) |[2][10] |

Experimental Protocols: In Vitro Assays
Kinase Inhibition Assay (IC₅₀ Determination): The inhibitory activity of Avitinib against EGFR

variants was likely determined using a biochemical assay format, such as a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay. In a typical protocol, recombinant

kinase domains are incubated with a peptide substrate, ATP, and varying concentrations of

Avitinib. The reaction is stopped, and the degree of substrate phosphorylation is measured.

IC₅₀ values are then calculated from the dose-response curves.

Cellular Phosphorylation Assay (Western Blot):
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Cell Culture: NSCLC cell lines (e.g., NCI-H1975 for mutant EGFR, A431 for wild-type

EGFR) are cultured in appropriate media.[2][10]

Treatment: Cells are treated with a range of Avitinib concentrations (e.g., 0.13 nM to 2 μM)

for a specified duration (e.g., 2 hours).[2]

Lysis: Cells are harvested and lysed to extract total protein.

Electrophoresis & Transfer: Protein lysates are separated by SDS-PAGE and transferred

to a PVDF membrane.

Immunoblotting: The membrane is probed with primary antibodies specific for

phosphorylated EGFR (p-EGFR Tyr1068), total EGFR, p-Akt, total Akt, p-ERK1/2, and

total ERK1/2, followed by incubation with secondary antibodies.[2][10]

Detection: Protein bands are visualized using chemiluminescence, and band intensities

are quantified to determine the inhibition of phosphorylation.
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Preparation Experiment Analysis

1. Culture Cells
(e.g., NCI-H1975)

2. Treat with
Avitinib (Dose Range) 3. Harvest & Lyse Cells 4. Perform Assay

(Western Blot, Viability, etc.)
5. Quantify Results

& Calculate IC₅₀

1. Implant Tumor Cells
(Subcutaneous)

2. Allow Tumor Growth
(to ~150 mm³)

 Repeat for
14-21 days

3. Randomize Mice
(Vehicle vs. Treatment)

 Repeat for
14-21 days

4. Daily Oral Dosing
(Avitinib or Vehicle)

 Repeat for
14-21 days

5. Measure Tumor Volume
& Body Weight (2x/week)

 Repeat for
14-21 days

 Repeat for
14-21 days

6. Endpoint Analysis
(Tumor Excision, Biomarkers)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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